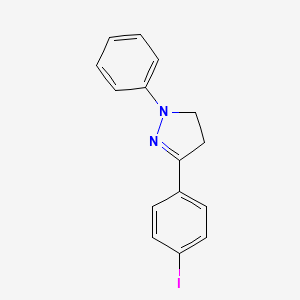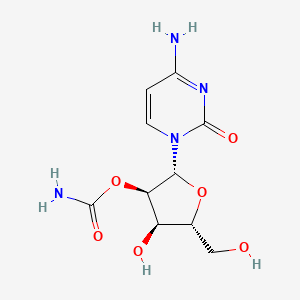
2'-O-Carbamoylcytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-O-Carbamoylcytidine is a modified nucleoside derived from cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a carbamoyl group. This modification can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Carbamoylcytidine typically involves the protection of the amino group of cytidine, followed by the introduction of the carbamoyl group at the 2’ position. One common method includes the use of carbamoyl chloride in the presence of a base to facilitate the substitution reaction. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective modification of the 2’ hydroxyl group.
Industrial Production Methods: Industrial production of 2’-O-Carbamoylcytidine may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions: 2’-O-Carbamoylcytidine can undergo various chemical reactions, including:
Oxidation: The carbamoyl group can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it back to the original hydroxyl group or other reduced forms.
Substitution: The carbamoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamoyl derivatives, while reduction can produce reduced forms of the nucleoside.
科学的研究の応用
2’-O-Carbamoylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Biology: The compound is studied for its role in RNA modification and its impact on RNA stability and function.
Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of novel biomaterials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2’-O-Carbamoylcytidine involves its incorporation into RNA or DNA, where it can affect the stability and function of the nucleic acids. The carbamoyl group can influence the hydrogen bonding and base-pairing properties, leading to changes in the secondary and tertiary structures of RNA or DNA. This can impact various biological processes, including gene expression and protein synthesis.
類似化合物との比較
2’-O-Methylcytidine: Another modified nucleoside with a methyl group at the 2’ position.
2’-O-Acetylcytidine: Features an acetyl group at the 2’ position.
2’-O-Benzoylcytidine: Contains a benzoyl group at the 2’ position.
Uniqueness: 2’-O-Carbamoylcytidine is unique due to the presence of the carbamoyl group, which provides distinct chemical and biological properties compared to other 2’-O-modified nucleosides. This uniqueness makes it valuable for specific applications in research and industry, where its particular properties can be leveraged for desired outcomes.
特性
CAS番号 |
61561-89-5 |
|---|---|
分子式 |
C10H14N4O6 |
分子量 |
286.24 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] carbamate |
InChI |
InChI=1S/C10H14N4O6/c11-5-1-2-14(10(18)13-5)8-7(20-9(12)17)6(16)4(3-15)19-8/h1-2,4,6-8,15-16H,3H2,(H2,12,17)(H2,11,13,18)/t4-,6-,7-,8-/m1/s1 |
InChIキー |
IKCYWKQTRVQTSD-XVFCMESISA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC(=O)N |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


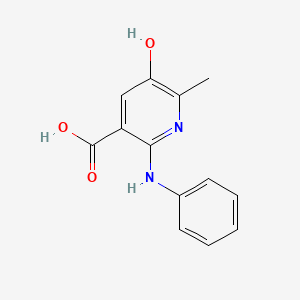
![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)
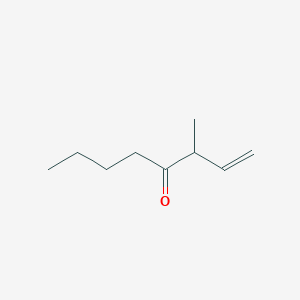
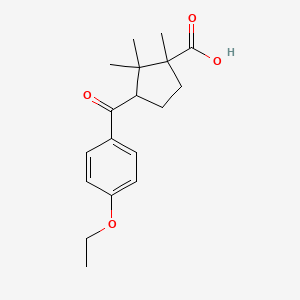
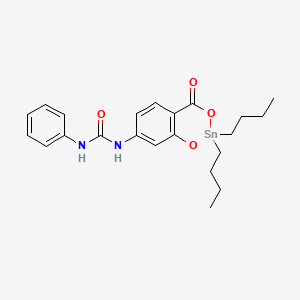

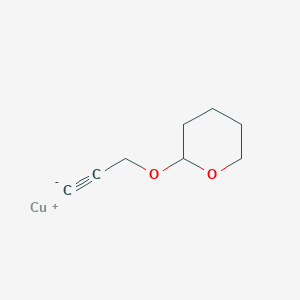
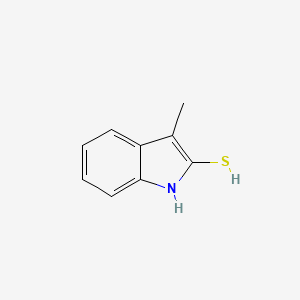
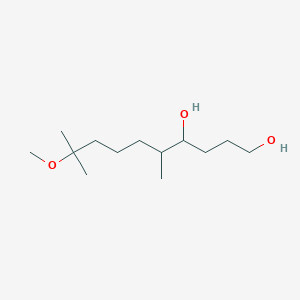
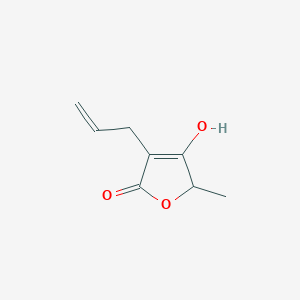
![Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]-](/img/structure/B14589292.png)
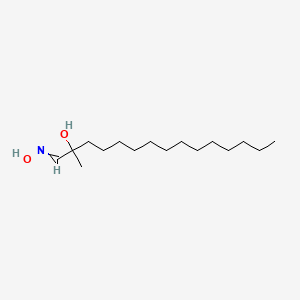
![1,1'-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene]](/img/structure/B14589319.png)
